N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
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Overview
Description
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrole ring is then introduced through a substitution reaction, followed by the attachment of the cyclohexyl group via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrrole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrrole derivatives, such as:
- 1H-1,2,4-triazole
- 1H-pyrrole
- Cyclohexyl derivatives
Uniqueness
What sets N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
Molecular Formula |
C16H23N5O2 |
---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-23-12-13-17-15(20-19-13)18-14(22)11-16(7-3-2-4-8-16)21-9-5-6-10-21/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,17,18,19,20,22) |
InChI Key |
FIOFERFAKZWGEX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)NC(=O)CC2(CCCCC2)N3C=CC=C3 |
Origin of Product |
United States |
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